molecular formula C23H25N3O3 B15106554 N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide

N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide

Cat. No.: B15106554
M. Wt: 391.5 g/mol
InChI Key: WDSQXWPIQVKQEM-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide is a synthetic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring is typically synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes involved in the metabolic pathways of parasites, thereby disrupting their growth and survival. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with the synthesis of nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide stands out due to its unique combination of functional groups, which contribute to its diverse pharmacological properties.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide

InChI

InChI=1S/C23H25N3O3/c1-5-21(27)18-8-12-20(13-9-18)29-14-22(28)24-23-16(3)25-26(17(23)4)19-10-6-15(2)7-11-19/h6-13H,5,14H2,1-4H3,(H,24,28)

InChI Key

WDSQXWPIQVKQEM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)NC2=C(N(N=C2C)C3=CC=C(C=C3)C)C

Origin of Product

United States

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